Cyclobut-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113747-67-4 |
|---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
cyclobut-2-en-1-ol |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2 |
InChI Key |
VFOIXRFJKNUPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobut 2 En 1 Ol and Its Analogs
Direct Construction of the Cyclobut-2-en-1-ol Scaffold
The direct formation of the this compound ring system involves reactions where the core four-membered ring containing the requisite alcohol and alkene functionalities is assembled in a highly convergent manner.
Catalytic Approaches to this compound
While the catalytic enantioselective reduction of simple cyclobutenones has been considered a difficult transformation, recent advances have provided novel catalytic solutions. researchgate.net One of the most innovative strategies involves a ruthenium-catalyzed cascade reaction starting from gem-dichlorocyclobutenones. This process enables an allylic reduction followed by an asymmetric transfer hydrogenation (ATH) to produce highly enantioenriched 2-chlorocyclobutenols. researchgate.net These halogenated analogs are versatile precursors to a range of substituted cyclobutenols.
The reaction is catalyzed by a Noyori-Ikariya type ruthenium complex. This method showcases a powerful cascade process that builds the chiral alcohol functionality directly onto the cyclobutene (B1205218) ring with high levels of stereocontrol. researchgate.net
Table 1: Ruthenium-Catalyzed Allylic Reduction-ATH Cascade of gem-Dichlorocyclobutenones Data sourced from research on catalytic asymmetric transformations of cyclobutenones. researchgate.net
| Substrate | Catalyst | Conditions | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 2,4-diphenyl-3,3-dichlorocyclobut-1-en-1-one | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt3, CH2Cl2 | (1R,4S)-2-chloro-4-phenyl-3-phenylthis compound | High | >99% |
| 2-phenyl-3,3-dichlorocyclobut-1-en-1-one | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt3, CH2Cl2 | (1R)-2-chloro-3-phenylthis compound | Moderate | 97% |
Photochemical Routes to this compound
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane (B1203170) synthesis, involving the light-induced reaction of two olefin-containing molecules. acs.orgacs.org To directly generate a cyclobutanol (B46151) derivative, this reaction can be coupled with an in-situ reduction. Research has demonstrated that performing an intramolecular [2+2] enone-olefin photocycloaddition in the presence of a reducing agent, such as lithium borohydride (B1222165), can successfully trap the primary ketone photoproduct as its corresponding alcohol. ucl.ac.uk This strategy prevents potential secondary photoreactions of the product ketone, which can often lower reaction yields. ucl.ac.uk
This approach has been used to convert vinylogous esters into their cyclobutanol analogs in moderate to good yields, representing a significant advancement in trapping products during [2+2] photocycloadditions. ucl.ac.uk
Table 2: In-Situ Trapping in Intramolecular [2+2] Photocycloadditions Data based on research into trapping primary photoproducts. ucl.ac.uk
| Substrate Type | Reaction | Trapping Agent | Product Type | Typical Yield (with trapping) | Typical Yield (without trapping) |
|---|---|---|---|---|---|
| Vinylogous Ester | Intramolecular [2+2] Photocycloaddition | LiBH4 | Cyclobutanol Derivative | 27-83% | 0-50% |
Reductive Transformations Yielding this compound
The most direct synthesis of this compound is the reduction of its corresponding ketone, cyclobut-2-en-1-one. ontosight.ai This precursor can be synthesized through various methods, including the ozonolysis of quadricyclane (B1213432) followed by a reductive workup. ontosight.ai The reduction of the carbonyl group in cyclobut-2-en-1-one to the desired alcohol can be achieved using a variety of standard reducing agents.
More advanced reductive methods, such as the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) mentioned previously, offer a pathway to enantioenriched cyclobutenol derivatives from functionalized cyclobutenones. researchgate.net
Table 3: Common Reducing Agents for Ketone to Alcohol Transformation Data compiled from general organic chemistry principles and specific literature.
| Reducing Agent | Abbreviation | Typical Application/Selectivity |
|---|---|---|
| Sodium borohydride | NaBH4 | Selective for aldehydes and ketones; standard, mild conditions. |
| Lithium aluminium hydride | LiAlH4 | Powerful reducing agent; reduces ketones, esters, and carboxylic acids. |
| Diisobutylaluminium hydride | DIBAL-H | Can be used for the reduction of α,β-unsaturated ketones. |
| Noyori-Ikariya Ru-catalyst | e.g., [RuCl(p-cymene)((R,R)-TsDPEN)] | Asymmetric transfer hydrogenation for high enantioselectivity. researchgate.net |
Indirect Synthetic Pathways via Precursor Functionalization
Indirect routes to this compound involve the multi-step chemical modification of more readily available cyclic precursors, such as cyclobutanones or larger ring systems that can undergo contraction.
Transformations of Cyclobutanone (B123998) Derivatives to this compound
A common indirect pathway begins with a saturated cyclobutanone. This precursor must undergo two key transformations: the introduction of a carbon-carbon double bond and the reduction of the carbonyl group. A typical sequence involves the α-halogenation of the cyclobutanone, followed by an elimination reaction with a base to form the α,β-unsaturated ketone, cyclobut-2-en-1-one. This intermediate is then reduced to the target alcohol as described previously.
The synthesis of functionalized cyclobutanones is well-established, often proceeding through [2+2] cycloadditions or the hydrolysis of precursors like 1,2-bis(trimethylsiloxy)cyclobutene. thieme-connect.dethieme-connect.de These cyclobutanone derivatives can then be carried forward. For instance, α-acetoxycyclobutanones can be reduced with zinc dust to yield the parent cyclobutanone, which is then available for further functionalization. thieme-connect.dethieme-connect.de
Table 4: Representative Sequence from Cyclobutanone to this compound
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | α-Bromination | N-Bromosuccinimide (NBS), acid catalyst | 2-Bromocyclobutanone |
| 2 | Dehydrohalogenation (Elimination) | Triethylamine (Et3N) or DBU | Cyclobut-2-en-1-one |
| 3 | Ketone Reduction | Sodium borohydride (NaBH4) | This compound |
Ring Contraction Strategies Leading to this compound Frameworks
Ring contraction methodologies that convert more easily synthesized five-membered rings into strained four-membered rings offer an attractive, albeit challenging, approach. worktribe.comnih.gov The increase in ring strain makes these transformations energetically demanding. worktribe.com
A notable example is a photo-induced, radical-mediated ring contraction of five-membered ring alkenyl boronate complexes. worktribe.comnih.gov This process is initiated by the addition of an electrophilic radical to the alkenyl boronate, which, after a one-electron oxidation, triggers a 1,2-metalate rearrangement to contract the ring, yielding a cyclobutyl boronic ester. worktribe.comnih.gov These boronic esters are highly versatile synthetic intermediates that can be converted to other functional groups, including the target alcohol, through subsequent oxidation.
Another strategy involves the stereospecific ring contraction of pyrrolidines. This method proceeds through the formation of a 1,1-diazene intermediate, which extrudes nitrogen gas to form a 1,4-biradical that rapidly cyclizes to the cyclobutane product. acs.org While this produces a saturated cyclobutane, the core framework is constructed efficiently and can be subjected to further functionalization to install the desired alkene and alcohol moieties.
Table 5: Photo-induced Ring Contraction of Alkenyl Boronate Complexes Data sourced from research on visible-light-driven ring contractions. worktribe.comnih.gov
| Precursor | Methodology | Key Intermediate | Product | Key Features |
|---|---|---|---|---|
| 5-membered alkenyl boronate complex | Photo-induced radical-mediated rearrangement | α-boryl radical | Cyclobutyl boronic ester | Visible light driven; access to chiral cyclobutanes; versatile product. worktribe.comnih.gov |
Mechanistic Investigations of Cyclobut 2 En 1 Ol Reactivity
Pericyclic Reactions of the Cyclobutene (B1205218) Double Bond
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The double bond within the strained four-membered ring of cyclobut-2-en-1-ol is a key reactive site for such transformations. These reactions are characterized by their high stereospecificity, which can be predicted by the principles of orbital symmetry conservation.
Electrocyclic reactions involve the intramolecular conversion of a π-system into a cyclic compound by forming a sigma bond, or the reverse process. researchgate.netmasterorganicchemistry.com For this compound, the most significant electrocyclic process is the thermal or photochemical ring-opening to form a substituted 1,3-butadiene (B125203) derivative. This reaction is reversible and its stereochemical outcome is dictated by the Woodward-Hoffmann rules. researchgate.netscribd.com
Under thermal conditions, the ring-opening of cyclobutene systems is a 4π-electron process that proceeds via a conrotatory motion of the groups at the termini of the breaking sigma bond. masterorganicchemistry.comnih.gov This means the substituents rotate in the same direction (both clockwise or both counter-clockwise) during the transformation. researchgate.net The application of heat to this compound overcomes the activation barrier, cleaving the C3-C4 sigma bond to yield (1E,3Z)-4-hydroxybuta-1,3-diene. The stability of the resulting conjugated diene can be a significant driving force for the reaction. These transient dienes are valuable intermediates in organic synthesis, particularly for subsequent cycloaddition reactions. arkat-usa.org
Photochemical electrocyclic ring-opening follows a different stereochemical path. Upon absorption of UV light, the molecule is promoted to an excited state. For a 4π system, the orbital symmetry rules predict a disrotatory ring-opening, where the substituents move in opposite directions. scribd.com
| Condition | Number of π Electrons | Predicted Motion | Product from this compound |
| Thermal (Δ) | 4 | Conrotatory | (1E,3Z)-4-hydroxybuta-1,3-diene |
| Photochemical (hν) | 4 | Disrotatory | (1E,3E)-4-hydroxybuta-1,3-diene |
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds. numberanalytics.comegyankosh.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings. wikipedia.org this compound can theoretically participate in such reactions in two distinct roles.
As a Dienophile: The carbon-carbon double bond in this compound allows it to act as the 2π-electron component, or dienophile, in a Diels-Alder reaction. wikipedia.org When reacted with a conjugated 4π-electron diene, it would form a bicyclic adduct containing a new six-membered ring fused to the original four-membered ring. The reaction is a concerted, single-step process. wikipedia.org The presence of the hydroxyl group can influence the stereoselectivity of the cycloaddition, often directing the approach of the diene.
As a Diene Precursor: While this compound itself is not a diene, its thermal electrocyclic ring-opening product, (1E,3Z)-4-hydroxybuta-1,3-diene, is. arkat-usa.org This transient, functionalized diene can be trapped in situ by a dienophile in an intramolecular or intermolecular Diels-Alder reaction. arkat-usa.orgresearchgate.net This two-step sequence—electrocyclic ring-opening followed by cycloaddition—is a synthetic strategy to generate complex cyclic and bicyclic systems. nih.gov For this to be effective, the diene must be able to adopt the required s-cis conformation for the Diels-Alder reaction to proceed. wikipedia.org
| Role of this compound | Reaction Partner | Reaction Type | Immediate Product |
| Dienophile (2π system) | Conjugated Diene | [4+2] Cycloaddition | Bicyclic adduct |
| Diene Precursor (via ring-opening) | Dienophile | Electrocyclic Ring-Opening then [4+2] Cycloaddition | Substituted cyclohexene |
The [2+2] photocycloaddition is a photochemical reaction where two alkene components are excited by UV light, leading to the formation of a cyclobutane (B1203170) ring. sci-hub.seacs.orgmasterorganicchemistry.com This reaction is a primary method for synthesizing strained four-membered rings and can exhibit high levels of regio- and stereoselectivity. sci-hub.seresearchgate.net
While a thermal [2+2] cycloaddition is generally forbidden by orbital symmetry rules, the photochemical pathway is allowed. egyankosh.ac.inmasterorganicchemistry.com In the context of this compound, its double bond can participate in an intermolecular [2+2] photocycloaddition with another alkene. This would result in the formation of a highly strained tricyclic system. The inherent strain in the resulting cyclobutane products makes them valuable intermediates for subsequent transformations, such as ring-enlargement or fragmentation reactions. sci-hub.se The reaction proceeds through the excitation of one of the alkene partners to its triplet state, which then adds to the ground-state alkene in a stepwise fashion, often involving a diradical intermediate.
Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound as Dienophile or Diene Component
Ring-Opening and Rearrangement Pathways
Beyond pericyclic reactions, the strained four-membered ring of this compound is susceptible to cleavage and rearrangement through pathways involving radical or cationic intermediates. These reactions are driven by the release of the significant ring strain inherent in the cyclobutane framework, which is approximately 26 kcal/mol. masterorganicchemistry.com
Radical reactions can provide a pathway for the cleavage of the cyclobutane ring. A plausible mechanism begins with the generation of an alkoxy radical from the hydroxyl group of this compound. This can be achieved through various methods, such as hydrogen atom abstraction or one-electron oxidation.
Once formed, the highly reactive alkoxy radical can induce the cleavage of an adjacent carbon-carbon bond via a process known as β-scission. The significant relief of ring strain provides a strong thermodynamic driving force for the fragmentation of the cyclobutane ring. researchgate.netchemrxiv.org This cleavage results in the formation of a new, more stable, open-chain radical intermediate. This intermediate can then be trapped by other reagents or undergo further rearrangement or cyclization. For instance, studies on cyclobutanols have shown that cobalt-catalyzed oxidation leads to an alkoxy radical that drives the regioselective cleavage of the strained ring, followed by trapping of molecular oxygen to form 1,2-dioxanes. researchgate.netchemrxiv.org A similar cleavage pathway for this compound would generate a resonance-stabilized alkenyl radical, which could participate in a variety of subsequent bond-forming reactions.
Cationic pathways provide a classic route for the rearrangement of strained ring systems. In the presence of a strong acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Subsequent loss of water generates a secondary cyclobutenyl carbocation. This carbocation is highly unstable due to both angle strain and its electron-deficient nature.
Metal-Catalyzed Ring Transformations
The strained four-membered ring of this compound and its derivatives makes it a versatile substrate for a variety of metal-catalyzed ring transformations. These reactions, often driven by the release of ring strain, provide access to a diverse range of more complex molecular architectures. snnu.edu.cn The primary mechanistic pathway involves the formation of a metal cyclobutanolate, followed by β-carbon elimination, which selectively cleaves a C-C bond within the ring. snnu.edu.cnrsc.org
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in promoting the ring-opening of cyclobutenols. rsc.org In the presence of a Rh(I) catalyst, 1,3-disubstituted cyclobutenols can undergo a formal [4+2] annulation with internal alkynes. rsc.org The process is initiated by the formation of a rhodium(I) cyclobutenolate intermediate. This intermediate undergoes a ring-opening via β-carbon elimination, selectively cleaving the C(sp²)-C(sp³) bond to form an alkenylrhodium(I) species. rsc.org This species then participates in a cascade involving addition to the alkyne and subsequent intramolecular cyclization to yield, after dehydration, highly substituted benzene (B151609) derivatives. rsc.org The choice of ligand and solvent can be crucial for the reaction's efficiency. rsc.org For instance, rhodium-catalyzed ring-opening of benzocyclobutenols shows site-selectivity that is complementary to thermal ring-opening reactions, highlighting the catalyst's role in directing the reaction pathway. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are also widely used to induce ring expansion and rearrangement reactions of cyclobutane derivatives. researchgate.net For example, palladium(II) catalysts can mediate the oxidative ring enlargement of 1-vinylcyclobutanol derivatives to afford 2-methyl-2-cyclopenten-1-ones. researchgate.net In other transformations, palladium-catalyzed coupling of 1,5-diene-2-yl triflates with amine nucleophiles can produce functionalized exo-methylenecyclobutanes. nih.govnih.gov While not starting from this compound itself, these reactions showcase the capability of palladium to mediate complex rearrangements and functionalizations of four-membered rings. rsc.org
Gold-Catalyzed Reactions: Gold catalysts, known for their π-acidic nature, can catalyze unique rearrangements of cyclobutenol derivatives. frontiersin.org For instance, gold(I) catalysts can promote the ring expansion of 1-alkynyl cyclobutanols to yield alkylidene cycloalkanones. acs.org Gold catalysis has also been employed in the [2+2] cycloaddition of ynol ethers with alkenes to form cyclobutyl-enol ethers, which can then be hydrolyzed to the corresponding cyclobutanones. recercat.cat These reactions often proceed through the formation of gold-carbene or gold-coordinated carbocationic intermediates, which dictate the reaction's outcome. nju.edu.cn
Table 1: Examples of Metal-Catalyzed Transformations of Cyclobutenol Derivatives
| Metal Catalyst | Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| [Rh(cod)OH]₂ / rac-BINAP | 1-Butyl-3-phenylcyclobut-2-enol | Diphenylacetylene | Tetrasubstituted Benzene | rsc.org |
| Pd(OAc)₂ / P[O(2,4-tBuC₆H₃]₃ | 1,5-diene-2-yl triflate | Diethyl malonate | exo-Methylenecyclobutane | nih.gov |
| [IPrAuCl]/AgOTf | 1-(Phenylethynyl)cyclobutanol | - | 2-Benzylidenecyclopentanone | acs.org |
| [JohnPhosAu(NCMe)]SbF₆ | N-allyltryptamine derivative | - | Indolo[2,3-a]quinazolines | frontiersin.org |
Functional Group Interconversions and Derivatizations at the Hydroxyl Moiety
The hydroxyl group of this compound is a key site for functionalization, allowing for the synthesis of a wide array of derivatives through oxidation, reduction, substitution, and other interconversions.
Oxidation: The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, cyclobut-2-en-1-one. This transformation is a fundamental step in the synthesis of many cyclobutane-containing compounds. Various oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Standard chromium-based reagents (like PCC or PDC) or milder, more modern methods such as Swern or Dess-Martin periodinane (DMP) oxidation are commonly used. In some cases, oxidation can lead to ring-opening or rearrangement, especially under harsh conditions. For instance, oxidative ring expansion of cyclobutanols can be achieved using Co(acac)₂ and triplet oxygen to form 1,2-dioxanols. chemrxiv.org
Reduction: Reduction strategies can target either the carbon-carbon double bond or a ketone functionality if the alcohol has been previously oxidized. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common method for reducing the alkene moiety to yield cyclobutanol (B46151). mdpi.com If cyclobut-2-en-1-one is the substrate, selective reduction of the ketone back to the alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the resulting alcohol.
Table 2: Oxidation and Reduction Reactions
| Transformation | Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Oxidation | This compound | PCC or DMP | Cyclobut-2-en-1-one | |
| Oxidative Ring Expansion | Cyclobutanol | Co(acac)₂, ³O₂ | 1,2-Dioxanol | chemrxiv.org |
| Reduction (Alkene) | This compound | H₂, Pd/C | Cyclobutanol | mdpi.com |
| Reduction (Ketone) | Cyclobut-2-en-1-one | NaBH₄ | This compound | chemicalbook.com |
The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group nature. masterorganicchemistry.com Therefore, nucleophilic substitution at the alcoholic carbon typically requires a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate, mesylate, or a halide. wikipedia.org
For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides). Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. masterorganicchemistry.com These halogenated cyclobutene derivatives can then readily undergo nucleophilic substitution. chemguide.co.uk The mechanism, whether Sₙ1 or Sₙ2, depends on the substrate, nucleophile, and reaction conditions. libretexts.org
Etherification: Ethers of this compound can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to form the ether linkage in an Sₙ2 reaction. Gold and silver catalysts have also been shown to facilitate the synthesis of cyclobutyl enol ethers through the [2+2] cycloaddition of ynol ethers and alkenes. researchgate.net
Esterification: Esters are commonly prepared through the reaction of this compound with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride (B1165640). The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classic method. wikipedia.orgchemguide.co.uk The reaction is an equilibrium process, and water is typically removed to drive it to completion. wikipedia.org For more sensitive substrates, milder conditions involving coupling agents (like DCC) or reaction with highly reactive acyl chlorides in the presence of a non-nucleophilic base (like pyridine) are preferred. The synthesis of esters from cyclobutane diols has been studied, and these esters exhibit significant stability, suggesting potential applications in materials science. uni.edu
Table 3: Derivatization of the Hydroxyl Group
| Derivative Type | Reagent 1 | Reagent 2 | Reaction Name/Type | Reference |
|---|---|---|---|---|
| Tosylate | p-Toluenesulfonyl chloride | Pyridine | Tosylation | masterorganicchemistry.com |
| Alkyl Halide | Thionyl chloride (SOCl₂) | - | Halogenation | masterorganicchemistry.com |
| Ether | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Williamson Ether Synthesis | researchgate.net |
| Ester | Carboxylic Acid (R-COOH) | H₂SO₄ (catalyst) | Fischer Esterification | wikipedia.org |
| Ester | Acyl Chloride (R-COCl) | Pyridine | Acylation | heteroletters.org |
Stereochemistry and Conformational Analysis of Cyclobut 2 En 1 Ol
Absolute Configuration Assignment and R/S Nomenclature
Cyclobut-2-en-1-ol is a chiral molecule due to the presence of a stereocenter at the C1 position, the carbon atom bearing the hydroxyl group. libretexts.org The absolute configuration of this stereocenter can be unambiguously assigned as either R or S using the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.orgpearson.com
To assign the configuration, the four groups attached to the C1 chiral center must be prioritized. The substituents are the hydroxyl group (-OH), the vinylic carbon C2, the methylene (B1212753) carbon C4, and a hydrogen atom (-H).
The priority is determined as follows:
-OH (Priority 1): The oxygen atom has the highest atomic number (8) of all atoms directly attached to the stereocenter.
-CH=CH- (C2, Priority 2): This group is prioritized over the -CH2- group. According to CIP rules, the double-bonded carbon is treated as being bonded to two carbon atoms.
-CH2- (C4, Priority 3): This carbon is bonded to another carbon and two hydrogens.
-H (Priority 4): The hydrogen atom has the lowest atomic number (1).
For assignment, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. If the path is clockwise, the configuration is R (from the Latin rectus for right). If the path is counter-clockwise, the configuration is S (from the Latin sinister for left). libretexts.org For example, (S)-Cyclobut-2-en-1-ol is the enantiomer where this path proceeds in a counter-clockwise direction. pearson.com
Table 1: Cahn-Ingold-Prelog Priorities for Substituents at C1 of this compound
| Priority | Substituent Group | Reason for Priority |
|---|---|---|
| 1 | -OH | Highest atomic number of the directly attached atom (Oxygen). |
| 2 | -CH=CH- | The double-bonded carbon atom (C2) is given higher precedence than a singly bonded carbon. |
| 3 | -CH2- | The methylene carbon (C4) is prioritized over hydrogen. |
Diastereomeric Relationships in Substituted this compound Systems
When additional substituents are introduced onto the cyclobutene (B1205218) ring, new stereocenters can be created, leading to the formation of diastereomers. nptel.ac.in Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. masterorganicchemistry.commasterorganicchemistry.com
For instance, in a 3-substituted this compound, the substituent at C3 can be on the same side of the ring as the hydroxyl group (cis isomer) or on the opposite side (trans isomer). These cis and trans isomers are diastereomers. gjcollegebihta.ac.inmasterorganicchemistry.com Each of these diastereomers can exist as a pair of enantiomers, depending on the absolute configurations at C1 and C3.
Consider 3-methylthis compound (B13118812). The relationship between the hydroxyl and methyl groups defines the diastereomeric forms:
cis-3-methylthis compound: The -OH and -CH3 groups are on the same face of the ring.
trans-3-methylthis compound: The -OH and -CH3 groups are on opposite faces of the ring.
These geometric isomers are distinct compounds with different physical and chemical properties.
Conformational Preferences and Ring Pucker Analysis of the Cyclobutene Ring
The conformation of the cyclobutane (B1203170) ring is a balance between angle strain, which favors a planar structure, and torsional strain from eclipsing C-H bonds, which favors a non-planar, puckered structure. dtic.mil Saturated cyclobutane typically adopts a puckered or "butterfly" conformation to alleviate this torsional strain, with a puckering angle of approximately 25-30 degrees. lumenlearning.comnih.gov
Influence of Substituents on Stereochemical Outcomes and Diastereocontrol
In chemical reactions, existing stereocenters or substituents on the this compound ring can direct the stereochemical outcome of newly forming chiral centers, a phenomenon known as diastereocontrol. lboro.ac.ukrsc.org The hydroxyl group at C1 is a particularly influential directing group.
For example, in reactions such as epoxidation or hydrogenation of the double bond, the reagent can approach the ring from two different faces:
syn-attack: The reagent approaches from the same face as the hydroxyl group.
anti-attack: The reagent approaches from the face opposite to the hydroxyl group.
Often, the hydroxyl group can coordinate with the reagent, directing it to the syn face, resulting in a high degree of diastereoselectivity. The size and electronic properties of other substituents on the ring can also create steric hindrance, favoring approach from the less hindered face and influencing the diastereomeric ratio of the products. This control is a fundamental tool in asymmetric synthesis for producing specific stereoisomers. acs.org
Chirality in this compound Derivatives with Multiple Stereocenters
When a derivative of this compound contains more than one stereocenter, the number of possible stereoisomers increases. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. lumenlearning.com These stereoisomers exist as pairs of enantiomers and sets of diastereomers.
Let's revisit the example of 3-methylthis compound, which has two chiral centers (C1 and C3). This gives a theoretical maximum of 2^2 = 4 stereoisomers. These can be described by their absolute configurations:
(1R, 3R)-3-methylthis compound
(1S, 3S)-3-methylthis compound
(1R, 3S)-3-methylthis compound
(1S, 3R)-3-methylthis compound
The relationship between these isomers is summarized in the table below. The (R,R) and (S,S) isomers are enantiomers of each other. Similarly, the (R,S) and (S,R) isomers form another pair of enantiomers. Any other pairing, such as (R,R) and (R,S), are diastereomers because they are stereoisomers that are not mirror images. lumenlearning.com
In certain highly symmetric derivatives, the number of stereoisomers can be less than 2^n due to the existence of meso compounds. A meso compound is an achiral molecule that contains chiral centers and possesses an internal plane of symmetry. masterorganicchemistry.com For a this compound derivative to be meso, it would require a substitution pattern that creates this internal symmetry, which is not possible for 3-methylthis compound but could be for a different derivative like cyclobut-2-ene-1,4-diol.
Table 2: Stereoisomeric Relationships for 3-methylthis compound
| Isomer Configuration | Relationship to (1R, 3R) | Relationship to (1S, 3S) | Relationship to (1R, 3S) | Relationship to (1S, 3R) |
|---|---|---|---|---|
| (1R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (1S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (1R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (1S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |
Theoretical and Computational Chemistry Studies on Cyclobut 2 En 1 Ol
Quantum Mechanical Studies of Electronic Structure and Bonding
Comprehensive quantum mechanical studies focusing specifically on the electronic structure and bonding of cyclobut-2-en-1-ol are not widely available in publicly accessible literature. General principles of quantum chemistry can be applied to understand its structure, but detailed research findings, including specific data from ab initio calculations or Density Functional Theory (DFT) for this particular molecule, are scarce.
Ab Initio Calculations of Ground and Excited States
There is a lack of specific published research detailing ab initio calculations on the ground and excited states of this compound. Such calculations would theoretically provide valuable insights into the molecule's electronic transitions, ionization potential, and electron affinity. However, without dedicated studies, specific energy values and orbital characteristics remain undetermined. While ab initio methods have been used to determine substituent constants in related cyclobutene (B1205218) systems, direct application to this compound is not documented. researchgate.net
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Similarly, detailed Density Functional Theory (DFT) studies specifically for this compound, which would provide precise data on its optimized molecular geometry (bond lengths, bond angles) and thermodynamic properties, are not readily found in the scientific literature. While DFT is a common computational tool for such analyses, specific data tables for this compound are not available.
Computational Elucidation of Reaction Mechanisms and Transition States
The computational elucidation of reaction mechanisms involving this compound is an area where specific research is limited. General knowledge of cyclobutene chemistry suggests a rich landscape of potential reactions, but detailed computational mappings are not available for this specific molecule.
Potential Energy Surface Mapping for Pericyclic Reactions
No specific potential energy surface maps for pericyclic reactions of this compound have been published. Such studies would be crucial for understanding the stereochemical outcomes and activation barriers of reactions like electrocyclic ring-opening to form a substituted butadiene derivative.
Modeling of Radical and Ionic Pathways
While this compound can conceptually participate in both radical and ionic reactions, specific computational models detailing these pathways are not available. For instance, the formation of a cyclobutyl cation or radical and subsequent rearrangements would be interesting targets for computational modeling, but such studies have not been reported.
Prediction of Spectroscopic Parameters via Computational Methods
Theoretical and computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular properties and behavior. For a molecule like this compound, computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful means to predict its spectroscopic characteristics before or in conjunction with experimental synthesis and analysis. These predictions are crucial for structural elucidation, understanding electronic properties, and interpreting experimental data.
Computational spectroscopy relies on solving the Schrödinger equation for a given molecule to determine its electronic structure and energy. From this fundamental information, various spectroscopic parameters can be derived. The accuracy of these predictions is highly dependent on the level of theory and basis set employed in the calculations. nanobioletters.com
Prediction of Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry for organic molecules. The process involves calculating the nuclear magnetic shielding tensors for each nucleus in the molecule. These values are then referenced against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ) that are directly comparable to experimental spectra.
The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose within a DFT framework. The choice of the functional (e.g., B3LYP, CAM-B3LYP, LC-TPSSTPSS) and the basis set (e.g., 6-31G*, cc-pVTZ) significantly impacts the accuracy of the results. acs.org Furthermore, to better simulate experimental conditions, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM). acs.org For molecules with conformational flexibility, the predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. acs.org
While specific DFT calculations for this compound are not widely published, studies on related cyclobutane (B1203170) derivatives have shown a strong correlation between predicted and experimental NMR data, validating the utility of this approach. nanobioletters.com
Table 1: Illustrative Data Output for Predicted ¹H NMR Chemical Shifts of this compound This table illustrates the typical data generated from a computational NMR study. Actual values would be obtained from specific quantum chemical calculations.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |
|---|---|---|
| H-1 (on C-1) | Value | Multiplet |
| H-2 (on C-2) | Value | Multiplet |
| H-3 (on C-3) | Value | Multiplet |
| H-4 (on C-4, syn) | Value | Multiplet |
| H-4 (on C-4, anti) | Value | Multiplet |
Table 2: Illustrative Data Output for Predicted ¹³C NMR Chemical Shifts of this compound This table illustrates the typical data generated from a computational NMR study. Actual values would be obtained from specific quantum chemical calculations.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | Value |
| C-2 | Value |
| C-3 | Value |
Prediction of Vibrational (IR) Spectra
Computational methods are highly effective at predicting the infrared (IR) spectrum of a molecule. A frequency calculation, typically performed after a geometry optimization, yields the harmonic vibrational frequencies and their corresponding IR intensities. Each frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C stretching, O-H bending, or ring deformations.
It is a well-known phenomenon that theoretical harmonic frequencies calculated with many common DFT methods are systematically higher than the frequencies observed in experimental spectra. researchgate.net This discrepancy arises from the neglect of anharmonicity and approximations inherent in the computational methods. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor, which depends on the specific level of theory and basis set used. researchgate.net These scaled frequencies, along with their calculated intensities, can be used to generate a simulated IR spectrum that closely resembles the experimental one. Such calculations are invaluable for assigning the bands in an experimental spectrum to specific molecular motions. Studies on related alkenes and alcohols have demonstrated the power of DFT in elucidating vibrational modes. academie-sciences.fr
Table 3: Illustrative Data Output for Predicted IR Vibrational Frequencies of this compound This table illustrates the typical data generated from a computational IR study. Actual values and assignments would be obtained from specific quantum chemical calculations.
| Predicted Frequency (cm⁻¹, Scaled) | Predicted Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~3400-3600 | Strong/Medium | O-H Stretch |
| ~3050-3150 | Medium | =C-H Stretch |
| ~2850-3000 | Medium/Weak | C-H Stretch (sp³) |
| ~1650-1700 | Medium/Weak | C=C Stretch |
| ~1400-1450 | Variable | CH₂ Scissoring/O-H Bend |
Prediction of Electronic (UV-Vis) Spectra
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using methods that calculate the energies of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose in the context of organic molecules. faccts.de
A TD-DFT calculation provides the vertical excitation energies from the ground state to various excited states, along with the oscillator strength for each transition. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), while the oscillator strength relates to the intensity of the absorption band. faccts.de Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., π → π* or n → π) provides a deeper understanding of the electronic structure. faccts.de For this compound, one would expect to calculate the π → π transition associated with the C=C double bond and possible n → π* transitions involving the oxygen lone pairs. The choice of functional can be critical, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for certain types of electronic excitations. faccts.de
Table 4: Illustrative Data Output for Predicted UV-Vis Absorption of this compound This table illustrates the typical data generated from a computational UV-Vis study. Actual values would be obtained from specific quantum chemical calculations, typically in a specified solvent.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | Value | Value | π → π* |
Advanced Spectroscopic Characterization Techniques for Cyclobut 2 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of cyclobut-2-en-1-ol in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, the exact arrangement of its six hydrogen and four carbon atoms can be mapped.
For this compound, the protons are chemically distinct due to the molecule's asymmetry. We can label the positions for clarity: the hydroxyl proton (H-O), the proton on the carbon bearing the hydroxyl group (H-1), the two olefinic protons (H-2 and H-3), and the two methylene (B1212753) protons on the saturated carbon (H-4a and H-4b).
Table 1: Predicted ¹H NMR Data for this compound This table presents predicted data based on established principles of NMR spectroscopy.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-O | 1.5 - 4.0 (variable) | Broad Singlet | N/A |
| H-2 / H-3 | ~6.0 - 6.5 | Multiplet | J(H2-H3) ≈ 2.5-3.0 Hz (cis), J(H2-H1) ≈ 2.0 Hz, J(H3-H4) ≈ 2.0 Hz |
| H-1 | ~4.8 - 5.2 | Multiplet | J(H1-H4a/b) ≈ 6-8 Hz, J(H1-H2) ≈ 2.0 Hz |
| H-4a / H-4b | ~2.2 - 2.8 | Multiplet | J(H4a-H4b) ≈ 12-14 Hz (geminal), J(H4a/b-H1) ≈ 6-8 Hz |
Table 2: Predicted ¹³C NMR Data for this compound This table presents predicted data based on established principles of NMR spectroscopy.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 / C-3 (Olefinic) | ~135 - 140 |
| C-1 (CH-OH) | ~70 - 75 |
| C-4 (CH₂) | ~30 - 35 |
Multi-dimensional NMR for Complex Structural Assignments
To unambiguously assign the predicted signals, multi-dimensional NMR experiments are indispensable. emerypharma.com These techniques spread the NMR information across two dimensions, resolving overlapping signals and revealing correlations between nuclei. usask.caweizmann.ac.il
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings. Cross-peaks would be expected between the olefinic protons (H-2/H-3) and their respective allylic neighbors (H-1 and H-4). A strong correlation would also appear between H-1 and the methylene protons (H-4a/H-4b), as well as between the geminal protons H-4a and H-4b. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2, for instance, showing a cross-peak between the signal at ~5.0 ppm (H-1) and the signal at ~72 ppm (C-1).
Stereochemical Assignment via NOESY and Chiral Shift Reagents
The relative stereochemistry and, in the case of enantiomers, the absolute configuration can be investigated using specialized NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a NOESY spectrum would show through-space correlations that help define the molecule's three-dimensional conformation, particularly the relative orientation of the hydroxyl group with respect to the other ring protons. For example, a spatial correlation between H-1 and one of the olefinic protons would provide information about the ring puckering and substituent orientation. uni-konstanz.de
Chiral Shift Reagents (CSRs): this compound is a chiral molecule. To analyze a racemic mixture, chiral shift reagents (often lanthanide-based complexes) can be added to the NMR sample. pearson.com The CSR forms a diastereomeric complex with each enantiomer, causing the NMR signals for the (R)- and (S)-enantiomers to appear at different chemical shifts. This allows for the determination of enantiomeric excess (ee) and can aid in assigning the absolute configuration if a standard of known configuration is available.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis
For this compound, the key functional groups are the hydroxyl (-OH), the carbon-carbon double bond (C=C), and the strained four-membered ring.
Table 3: Predicted Vibrational Spectroscopy Data for this compound This table presents predicted data based on established principles of vibrational spectroscopy.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | ~3200-3600 | Weak | Broad, Strong (IR) |
| sp² C-H stretch | ~3030-3080 | ~3030-3080 | Medium |
| sp³ C-H stretch | ~2850-2960 | ~2850-2960 | Medium-Strong |
| C=C stretch | ~1640-1680 | ~1640-1680 | Weak (IR), Strong (Raman) |
| C-O stretch | ~1050-1150 | Weak | Strong (IR) |
| Ring Vibrations | ~800-1000 | ~800-1000 | Medium (Fingerprint Region) |
The O-H stretching band in the IR spectrum would be characteristically broad due to hydrogen bonding. The C=C stretching vibration is often weak in the IR spectrum of symmetrically substituted alkenes but is typically a strong signal in the Raman spectrum, making the two techniques highly complementary for this molecule. spectroscopyonline.com Analysis of the fingerprint region (below 1500 cm⁻¹) would reveal complex vibrations associated with the strained ring structure, which could be analyzed through computational modeling to understand the molecule's conformation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns. docbrown.info For this compound (C₄H₆O), the exact mass is 70.0419 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 70. Alcohols can sometimes have weak or absent molecular ion peaks. libretexts.org The fragmentation of the molecular ion is predictable based on the structure. chemguide.co.ukmiamioh.edu
Table 4: Predicted Mass Spectrometry Fragmentation for this compound This table presents predicted data based on established principles of mass spectrometry.
| m/z Value | Proposed Fragment Ion | Mechanism of Formation |
|---|---|---|
| 70 | [C₄H₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 69 | [C₄H₅O]⁺ | Loss of H radical (M-1) |
| 55 | [C₃H₃O]⁺ | Loss of CH₃ radical |
| 52 | [C₄H₄]⁺˙ | Loss of H₂O (M-18) |
| 42 | [C₃H₆]⁺˙ | Loss of CO (from rearranged ion) |
| 41 | [C₃H₅]⁺ | Allyl cation, from ring opening and cleavage |
A key fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction, though in a four-membered ring this is less straightforward. A more likely fragmentation for this alcohol would be the loss of a water molecule (H₂O, 18 Da) to give a peak at m/z 52. libretexts.org Alpha-cleavage next to the oxygen atom could lead to loss of a hydrogen atom (to m/z 69) or cleavage of a ring C-C bond.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Since this compound is chiral, chiroptical techniques are essential for determining the absolute configuration of an enantiomerically pure sample. nih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. researchgate.net
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, typically in the UV region. wiley.com The C=C chromophore and the n → σ* transition of the alcohol in this compound would give rise to characteristic ECD signals (Cotton effects).
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. It provides much more structural information due to the larger number of vibrational bands.
For an unknown sample of enantiopure this compound, the experimental ECD or VCD spectrum would be recorded. Concurrently, quantum chemical calculations would be performed to predict the theoretical spectra for both the (R)- and (S)-enantiomers. The absolute configuration of the experimental sample is determined by matching its experimental spectrum to one of the calculated spectra. researchgate.net This combination of experimental chiroptical spectroscopy and theoretical calculation is a powerful, non-destructive method for unambiguous assignment of absolute stereochemistry. nih.gov
Strategic Applications of Cyclobut 2 En 1 Ol in Complex Organic Synthesis
Cyclobut-2-en-1-ol as a Key Building Block for Carbocyclic Ring Systems
The high ring strain of the cyclobutene (B1205218) core makes this compound and its derivatives ideal substrates for ring expansion and annulation reactions, providing access to larger and more complex carbocyclic frameworks. The relief of this strain is a powerful thermodynamic driving force for a variety of chemical transformations.
One of the most common strategies involves the acid-catalyzed rearrangement of the cyclobutanol (B46151) moiety. masterorganicchemistry.com Protonation of the hydroxyl group followed by the loss of water generates a cyclobutyl carbocation. This cation can then undergo a ring-expansion via a 1,2-alkyl shift, expanding the four-membered ring to a more stable five-membered ring, such as a cyclopentane. masterorganicchemistry.com This strategy is a classic method for converting strained rings into less strained systems.
Furthermore, cyclobutene derivatives serve as key components in cycloaddition and annulation strategies to build medium-sized rings. For instance, a [4+4] annulation strategy has been developed for synthesizing eight-membered carbocycles. nih.gov This process involves the [4+2] cycloaddition of a conjugated enyne with an electron-deficient cyclobutene, which generates a bicyclo[4.2.0]octa-2,4-diene intermediate. This intermediate then undergoes a 6-electron electrocyclic ring opening to yield a 2,4,6-cyclooctatrienone. nih.gov
Ring-rearrangement metathesis (RRM) has also been applied to cyclobutene systems to generate diverse carbocycles. beilstein-journals.org For example, a cyclobutene derivative was utilized in a sequence involving Grignard addition and cyclization, followed by RRM in the presence of ethylene (B1197577) to deliver a tetracyclic compound, demonstrating the utility of cyclobutenes in assembling complex architectures. beilstein-journals.org The oxidative ring expansion of related cyclobutanols can also be used to access six-membered heterocyclic systems like 1,2-dioxanes. nih.gov
| Starting Material Type | Reaction Type | Resulting Carbocyclic System | Key Findings |
|---|---|---|---|
| Cyclobutanol derivative | Acid-catalyzed rearrangement | Cyclopentane | Classic ring expansion driven by relief of strain. masterorganicchemistry.com |
| Electron-deficient cyclobutene | [4+4] Annulation via [4+2] cycloaddition and electrocyclic ring opening | Cyclooctatrienone (8-membered ring) | A cascade process generates medium-sized rings from cyclobutene precursors. nih.gov |
| Cyclobutene derivative | Ring-Rearrangement Metathesis (RRM) | Tetracyclic system | RRM provides a pathway to complex polycyclic carbocycles. beilstein-journals.org |
| Secondary cyclobutanol | Oxidative Ring Expansion | 1,2-Dioxanol (6-membered heterocycle) | Cobalt-catalyzed reaction with O₂ leads to functionalized six-membered rings. nih.gov |
Synthesis of Strained Polycyclic and Fused-Ring Compounds
The inherent strain energy of this compound and its derivatives can be strategically harnessed to construct intricate polycyclic and fused-ring systems. These small rings act as "spring-loaded" synthons, enabling the formation of cage-like molecules and other topologically complex structures that are otherwise difficult to access.
A primary method for creating fused-ring systems is the [2+2] photocycloaddition, which is one of the most utilized cycloaddition reactions for accessing carbocyclic products alongside the Diels-Alder reaction. acs.org Intramolecular [2+2] photocycloadditions of substrates containing both a cyclobutene and another alkene moiety can generate bicyclo[3.2.0]heptanes and bicyclo[4.2.0]octanes. acs.org For example, the Cu(I)-catalyzed intramolecular photocycloaddition of a diallylether derived from (R)-glyceraldehyde produces a 3-oxabicyclo[3.2.0]heptane with high diastereoselectivity. acs.org
The utility of cyclobutane (B1203170) intermediates in the synthesis of complex natural products is well-documented. rsc.orgresearchgate.net In the total synthesis of canataxpropellane, a hexacyclic natural product with a central 5/5/4/6/6/6 carbon framework, a dearomative [2+2] cycloaddition was a key step in forming the fully substituted cyclobutane ring at the core of the cage-like molecule. rsc.org Similarly, in another synthesis, a photo-[2+2] cycloaddition was used to create a 6/4/5-fused tricyclic system, which was then subjected to a Wolff rearrangement-based ring contraction to generate a fused 6/4/4 system. rsc.org
These "overbred intermediates"—strained polycycles built specifically to be opened or rearranged later—are a powerful concept in synthesis. researchgate.net A strained tricyclo[3.2.1.0³,⁶]octane scaffold, prepared via a blue light-mediated [2+2] cycloaddition, can be selectively cleaved to afford diverse bicyclic systems like bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores. researchgate.net
| Reaction Strategy | Cyclobutene Role | Resulting Polycyclic System | Example Application |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Alkene partner | Bicyclo[3.2.0]heptane, Bicyclo[4.2.0]octane | Synthesis of useful scaffolds for medicinal chemistry. acs.org |
| Dearomative [2+2] Photocycloaddition | Core structure formation | Hexacyclic 5/5/4/6/6/6 framework | Total synthesis of canataxpropellane. rsc.org |
| Photo-[2+2] Cycloaddition / Ring Contraction | Intermediate scaffold | Fused 6/4/4 system | Synthesis of strained tricyclic ketones. rsc.org |
| Blue Light-Mediated [2+2] Cycloaddition / Fragmentation | "Overbred intermediate" | Bicyclo[3.1.1]heptane, Bicyclo[3.2.1]octane | Diversification of tricyclooctane scaffolds. researchgate.net |
Utilization in Cascade and Multicomponent Reactions
A notable example is the one-pot cyclobutenylation/deprotection cascade used to access 2-(cyclobut-1-en-1-yl)-1H-indoles. rsc.org This transition-metal-free strategy proceeds under mild conditions, showcasing how the reactivity of the cyclobutene unit can be harnessed in a tandem sequence. rsc.org Another powerful cascade involves an initial [4+2] cycloaddition of a conjugated enyne with a cyclobutene derivative, followed by a thermal or acid-promoted 6-electron electrocyclic ring opening. nih.gov This sequence transforms simple starting materials into complex eight-membered carbocycles in a highly efficient manner. nih.gov
The Pauson-Khand reaction, a formal [2+2+1] cycloaddition to form cyclopentenones, exemplifies the type of complexity-building reaction where alkene components are crucial. uwindsor.ca While not directly involving this compound in the cited examples, its alkene functionality is analogous to the substrates used. The true power of this transformation is realized when it is combined with other processes in a cascade. uwindsor.ca For instance, an elimination reaction can precede or follow the main cycloaddition, leading to more complex polycyclic products in a single operation. uwindsor.ca
Precursor for Diverse Organic Scaffolds with Unique Reactivity Profiles
The unique structural and electronic properties of this compound make it a valuable precursor for a wide range of organic scaffolds, many of which possess novel reactivity and are of interest in medicinal chemistry and materials science. researchgate.net The combination of a strained ring and a versatile alcohol functional group allows for diversification into frameworks that are not readily accessible through other means.
One area of application is the synthesis of spirocyclic compounds. For example, 1-vinylcyclobutan-1-ol, a related structure, has been used as a reaction partner to synthesize 3-substituted spirocyclic 2-oxabicyclo[2.1.1]hexanes in a single step. rsc.org Copper-catalyzed borylative cyclization of alkynes has also been developed to form structurally diverse (spiro)methylenecyclobutanes, including spiro[3.3]heptane and spiro[3.4]octane systems. rsc.org These spirocyclic scaffolds are of significant interest in drug discovery. rsc.org
Cyclobutene derivatives are also employed in diversity-oriented synthesis to create libraries of complex molecules. A unified synthetic approach to diverse tropane-related scaffolds was developed using cycloadducts as key intermediates, which were then modified through cyclization and fusion of additional rings. researchgate.net The concept of using strained "overbred intermediates" is particularly powerful for scaffold diversification. researchgate.net A cyclobutane-based intermediate can be synthesized and then fragmented in various ways to access a multitude of different carbocyclic cores, showcasing a divergent synthetic strategy. researchgate.net
The reactivity profile of scaffolds derived from this compound is often unique. The residual strain in products that retain the four-membered ring can be used for subsequent transformations, while ring-opened or rearranged products provide access to less common substitution patterns and stereochemistries on larger rings.
| Precursor Type | Reaction/Strategy | Resulting Scaffold | Significance |
|---|---|---|---|
| 1-Vinylcyclobutan-1-ol | Phosphine catalysis/Photocatalysis cascade | Spirocyclic 2-oxabicyclo[2.1.1]hexane | Access to sp³-rich bridged spirocyclic structures. rsc.org |
| Alkyne tethered with a leaving group | Copper-catalyzed borylative cyclization | (Boromethylene)cyclobutanes (BMCB) and Spiro-BMCBs | Provides versatile intermediates for synthesizing natural products and drug analogues. rsc.org |
| Cycloadduct from 3-hydroxy-pyridinium salt | Divergent transformations | Tropane-related polycycles | Generates diverse scaffolds for screening libraries. researchgate.net |
| Tricyclo[3.2.1.0³,⁶]octane | Selective fragmentation | Bicyclo[3.1.1]heptane, Bicyclo[3.2.1]octane | "Overbred intermediate" strategy for scaffold diversity. researchgate.net |
Retrosynthetic Analysis of Target Molecules Featuring the Cyclobut 2 En 1 Ol Moiety
Disconnection Strategies for the Cyclobutene (B1205218) Ring System
The core of any retrosynthetic strategy for a cyclobut-2-en-1-ol-containing molecule is the deconstruction of the cyclobutene ring itself. scitepress.org The most prominent and logical disconnection involves a [2+2] cycloaddition, which simplifies the four-membered ring into two two-carbon components: an alkyne and an alkene. nsf.govnumberanalytics.com This approach is the reverse of the powerful [2+2] cycloaddition reaction, a primary method for forming cyclobutene rings. almacgroup.com
Identifying the potential [2+2] disconnection requires analyzing the substitution pattern on the cyclobutene ring to determine the most plausible alkyne and alkene precursors. numberanalytics.com For this compound, this disconnection breaks the C3-C4 and C1-C2 bonds (in the forward sense), leading back to an alkyne and a vinyl alcohol or its synthetic equivalent.
Alternative disconnection strategies, while less common, can also be considered:
Ring-Closing Metathesis (RCM): A disconnection across the C3-C4 double bond can lead to a diene-yne precursor, suitable for a forward RCM reaction. numberanalytics.com
Ring Expansion/Contraction: Disconnections can be conceptualized through ring expansion of a cyclopropylidene carbene or ring contraction of a cyclopentene (B43876) derivative, although these are more complex transformations. organic-chemistry.orgacs.org
Intramolecular Cyclization: Disconnecting a C-C single bond of the ring could lead to an open-chain precursor, such as a 1,4-dihalide or a related species, that could cyclize to form the ring. organic-chemistry.org
Functional Group Interconversions (FGIs) Related to the Alcohol Functionality
Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key disconnection or simplify the synthesis. tgc.ac.inimperial.ac.uk For the hydroxyl group in this compound, several FGIs are strategically important.
A primary FGI involves the oxidation of the target alcohol to its corresponding ketone, cyclobut-2-en-1-one. ontosight.ai This opens up different synthetic pathways, as the ketone can be formed via various methods or can be a precursor for the stereoselective reduction back to the alcohol. This FGI is represented as: C-OH ⟹ C=O
This transformation is powerful because the synthesis of cyclobutenones is well-established, and numerous methods exist for the stereocontrolled reduction of ketones to secondary alcohols. ontosight.aidokumen.pub
Other significant FGIs involving the alcohol functionality include:
Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide). This facilitates disconnections via nucleophilic substitution (S_N2-type) reactions in the forward synthesis. youtube.com
Esterification/Etherification: The alcohol can be disconnected to an ester or ether. This is particularly useful if the alcohol needs to be protected during the synthesis or if the acyloxy or alkoxy group is part of the final target structure.
Derivation from an Alkene: Through a hydrative disconnection, the C-OH bond can be traced back to a C=C bond in a cyclobutadiene (B73232) precursor, although the instability of cyclobutadiene makes this a purely theoretical and impractical approach. A more viable strategy is the functionalization of a pre-existing cyclobutene. openochem.org
The following table summarizes key FGIs for the alcohol group in this compound.
| Target Functional Group | Precursor Functional Group | Forward Reaction Type |
| Secondary Alcohol (-CHOH) | Ketone (C=O) | Reduction |
| Secondary Alcohol (-CHOH) | Ester (-CHOOCR) | Hydrolysis |
| Alkyl Halide (-CHX) | Secondary Alcohol (-CHOH) | Halogenation (e.g., using PBr₃) |
| Alkyl Tosylate (-CHOTs) | Secondary Alcohol (-CHOH) | Tosylation |
Strategic Application of Cycloaddition and Ring-Opening Transforms
The construction and manipulation of the cyclobutene ring often rely on pericyclic reactions, namely cycloadditions for its formation and ring-opening reactions for its subsequent transformation into other useful structures.
Cycloaddition Transforms: The [2+2] cycloaddition between an alkyne and an alkene is the most direct method for constructing the cyclobutene core. nih.govacs.orgnsf.gov Modern synthetic chemistry offers several variants of this reaction:
Photochemical [2+2] Cycloaddition: This classic method uses UV light to promote the cycloaddition, often between an alkene and an alkyne. almacgroup.comacs.org Recent advancements utilize high-power LEDs, making the process more energy-efficient and scalable. almacgroup.com
Metal-Catalyzed [2+2] Cycloaddition: Various transition metals catalyze the [2+2] cycloaddition, often with high regioselectivity and stereoselectivity. organic-chemistry.org Gold(I) catalysts, for instance, have been used in the diastereoselective macrocyclization of enynes to build cyclobutene moieties in natural product synthesis. recercat.catacs.org Cobalt catalysts are also effective for the cycloaddition of alkynes and alkenes. nih.govnsf.gov
Ring-Opening Transforms: The strain energy of the cyclobutene ring makes it susceptible to ring-opening reactions, which can be strategically employed to generate diverse molecular architectures.
Electrocyclic Ring-Opening: Thermally induced, conrotatory 4π electrocyclic ring-opening of cyclobutenes provides stereospecific access to 1,3-butadienes. researchgate.netnih.gov This transformation is a powerful tool for synthesizing conjugated systems that can then undergo further reactions, such as Diels-Alder cycloadditions. researchgate.net
Ring-Opening Metathesis: Ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes with aldehydes can produce γ,δ-unsaturated aldehydes, which are formal Claisen rearrangement products. nih.gov
Radical Ring-Opening: Ring-opening of related bicyclo[1.1.0]butane systems using visible light photoredox catalysis can provide modular access to functionalized cyclobutenes. rsc.orgresearchgate.net
The table below highlights key cycloaddition and ring-opening transforms relevant to the cyclobutene moiety.
| Transformation | Reactant(s) | Product(s) | Key Features |
| [2+2] Photocycloaddition | Alkyne + Alkene | Cyclobutene | Utilizes UV light or LEDs. almacgroup.com |
| Gold-Catalyzed [2+2] | Enyne | Bicyclic Cyclobutene | High diastereoselectivity. acs.org |
| Cobalt-Catalyzed [2+2] | Alkyne + Alkene | Cyclobutene | Broad substrate scope. nih.govnsf.gov |
| Electrocyclic Ring-Opening | Cyclobutene | 1,3-Butadiene (B125203) | Thermal, conrotatory, stereospecific. researchgate.net |
| Ring-Opening Metathesis | Cyclobutene + Aldehyde | γ,δ-Unsaturated Aldehyde | Hydrazine-catalyzed. nih.gov |
Designing Synthesis Routes with Stereocontrol Considerations
When the target molecule contains stereocenters on or attached to the cyclobutene ring, the synthetic strategy must address the challenge of stereocontrol. The synthesis of a chiral, non-racemic this compound derivative requires an enantioselective or diastereoselective process.
Key strategies for achieving stereocontrol include:
Catalytic Asymmetric Cycloaddition: The most elegant approach is the use of chiral catalysts to induce enantioselectivity in the ring-forming [2+2] cycloaddition. For example, cobalt complexes with chiral ligands have been shown to catalyze the [2+2] cycloaddition of various alkynes and alkenes with high enantioselectivity (86–97% ee). nih.govacs.orgnsf.gov
Substrate-Controlled Diastereoselectivity: Chiral auxiliaries or existing stereocenters in the alkyne or alkene precursor can direct the stereochemical outcome of the cycloaddition reaction. acs.org
Stereospecific Reactions: Employing stereospecific reactions on a pre-formed, achiral cyclobutene can transfer or create stereochemistry. For example, the stereospecific nature of the electrocyclic ring-opening preserves the stereochemical information from the cyclobutene precursor in the resulting diene. researchgate.net Similarly, stereospecific ring-contraction reactions, such as those from pyrrolidine (B122466) derivatives, can produce cyclobutanes with high stereocontrol. acs.org
Kinetic Resolution: A racemic mixture of a this compound derivative could be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.
A notable example is the synthesis of (+)-grandisol, which features a substituted cyclobutane (B1203170) ring. Key steps in its synthesis have included asymmetric [2+2] cycloaddition reactions and diastereoselective conjugate additions to cyclobutylidene derivatives to establish the required stereocenters. researchgate.net
Computer-Aided Retrosynthesis for this compound Derived Structures
Modern synthetic planning is increasingly supported by computer-aided synthesis planning (CASP) tools. These programs use algorithms and vast reaction databases to propose retrosynthetic pathways for a given target molecule. publish.csiro.aujournalspress.com For complex or novel structures containing strained rings like this compound, these tools can be particularly valuable.
There are two main approaches in CASP:
Knowledge-Based/Rule-Based Systems: These were the earliest systems, like LHASA (Logic and Heuristics Applied to Synthetic Analysis), which use a library of human-coded reaction rules (transforms) to generate retrosynthetic disconnections. publish.csiro.au
Machine Learning-Based Systems: More recent approaches use AI and machine learning, trained on massive datasets of known reactions (e.g., from Reaxys or USPTO databases), to automatically learn reaction rules and predict plausible retrosynthetic steps. chemrxiv.orgacs.org These systems can identify common ring-forming reactions and propose disconnections for even unprecedented ring systems. chemrxiv.org
For a molecule containing the this compound moiety, a CASP tool would likely identify the [2+2] cycloaddition as a high-priority disconnection for the cyclobutene ring. chemrxiv.org The software can evaluate multiple potential alkene and alkyne precursors and rank the proposed routes based on factors like the predicted yield, number of steps, and commercial availability of starting materials. journalspress.com Furthermore, specialized algorithms are being developed to better handle the complexities of stereochemistry, which is crucial for designing enantioselective syntheses of chiral this compound derivatives. whiterose.ac.uk
| Tool/Approach | Methodology | Application to this compound |
| Template-Based AI | Uses a library of reaction templates extracted from large databases to match against the target molecule. acs.org | Can identify and suggest common ring-forming reactions like [2+2] cycloadditions. |
| 'Ring Breaker' | A neural network specifically trained to predict ring-forming reactions in the retrosynthetic direction. chemrxiv.org | Designed to handle ring system disconnections, including those for strained four-membered rings. |
| Stereochemical Algorithms | Algorithms designed to perceive and handle stereocenters, stereotopicity, and molecular symmetry. whiterose.ac.uk | Crucial for planning stereocontrolled routes to chiral this compound derivatives. |
Future Research Perspectives and Emerging Directions in Cyclobut 2 En 1 Ol Chemistry
Development of Green and Sustainable Synthetic Methodologies
A major thrust in modern chemical synthesis is the development of environmentally benign and sustainable processes. Future research in cyclobut-2-en-1-ol chemistry is expected to prioritize green methodologies that minimize waste, avoid hazardous reagents, and utilize renewable resources.
Key areas of focus will likely include:
Metal-Free Catalysis: Traditional methods for constructing four-membered rings often rely on transition-metal catalysts. Recent studies have demonstrated the viability of base-promoted, metal-free catalytic systems. For instance, a formal [1+2+3] annulation strategy to synthesize complex 2-pyridones utilizes a this compound intermediate formed without a metal catalyst. rsc.org This approach not only circumvents the cost and toxicity associated with heavy metals but also simplifies product purification. rsc.org
Use of Earth-Abundant Metal Catalysts: When catalysts are necessary, the focus is shifting from precious metals (like palladium or rhodium) to earth-abundant and less toxic alternatives. Cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenes represent a significant step in this direction for producing chiral cyclobutenes, which are direct precursors to this compound. smolecule.com
Atom Economy: Designing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. Future synthetic routes to this compound and its derivatives will be engineered to maximize atom efficiency, such as through cycloaddition and rearrangement reactions. rsc.org
Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements
The high ring strain of the cyclobutene (B1205218) ring in this compound is a reservoir of chemical potential, enabling transformations that are inaccessible to more stable cyclic systems. Future research will undoubtedly continue to harness this reactivity to uncover new synthetic pathways.
Strain-Release Driven Rearrangements: The ring-opening of this compound intermediates, driven by the release of ring strain, is a powerful synthetic tool. rsc.org In one documented pathway, the opening of the cyclobutene ring is followed by an aza-6π-electrocyclization to form new heterocyclic systems. rsc.org Investigating the kinetics and thermodynamics of these strain-release protocols will allow for more precise control over reaction outcomes.
Skeletal Rearrangements: The rearrangement of ynones via the formation and subsequent cleavage of multiple carbon-carbon bonds remains a relatively underexplored area. this compound intermediates play a crucial role in such transformations. rsc.org Future studies are expected to explore how different substitution patterns on the cyclobutene ring can direct the course of these skeletal rearrangements, leading to a diverse array of molecular frameworks.
Catalyst-Controlled Ring Expansion: Related cyclobutenones have been shown to undergo rhodium-catalyzed ring-expansion reactions through C-C bond cleavage to yield larger structures like cyclopentenones. smolecule.com Applying these catalytic systems to this compound derivatives could provide novel routes to five-membered and even larger carbocycles and heterocycles, further expanding their synthetic utility.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of advanced technologies like flow chemistry and automated synthesis is revolutionizing how chemical research and production are conducted. These platforms offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.
While specific applications to this compound are still emerging, the broader trend points towards its future integration. Automated synthesis robots and continuous flow reactors are increasingly used for the synthesis of complex organic molecules. beilstein-journals.org The preparation of cyclobutene derivatives could be adapted to these platforms, enabling rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and facilitating the creation of libraries of derivatives for screening in drug discovery or materials science applications. kyoto-u.ac.jp The use of fluorous tags, which facilitates purification, has been proposed for the automated solution-phase synthesis of complex molecules, a technique applicable to cyclobutene-derived structures. beilstein-journals.org
Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of efficient chemical synthesis. The development of more advanced catalytic systems will be pivotal in unlocking the full potential of this compound and its precursors.
Future research will likely concentrate on:
Enantioselective Catalysis: The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While methods for the enantioselective synthesis of cyclobutenes exist, there is a continuous need for catalysts that offer higher enantioselectivities (ee) for a broader range of substrates. smolecule.com
Cooperative Catalysis: The use of two or more catalysts that work in concert can enable transformations that are not possible with a single catalyst. Systems combining homogeneous and heterogeneous catalysts could offer unique reactivity and selectivity in the synthesis and transformation of this compound.
Metal-Free Organocatalysis: Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis. The development of new organocatalytic methods for the tandem synthesis of functionalized heterocycles, potentially proceeding through this compound intermediates, is a promising research avenue. rsc.org
| Catalyst System | Transformation | Application/Advantage |
| Base-Promoted (Metal-Free) | [1+2+3] Annulation via this compound intermediate | Green synthesis of complex 2-pyridones; avoids transition metals. rsc.org |
| Cobalt-based | [2+2] Cycloaddition | Enantioselective synthesis of cyclobutenes using an earth-abundant metal. smolecule.com |
| Rhodium-based | Ring-Expansion of Cyclobutenones | Synthesis of poly-substituted cyclopentenones via C-C bond cleavage. smolecule.com |
Interdisciplinary Approaches Leveraging this compound Derivatives
The unique structural and reactive properties of this compound derivatives make them attractive building blocks for applications beyond traditional organic synthesis, extending into materials science, polymer chemistry, and chemical biology.
Polymer and Materials Science: Cyclobutene derivatives are valuable monomers for various polymerization techniques. They are particularly noted for their use in Ring-Opening Metathesis Polymerization (ROMP) to produce materials with unique properties. 20.210.105ncsu.edu Furthermore, derivatives like 3,4-dichloro-3-cyclobutene-1,2-dione are used to synthesize π-conjugated polymers with broad absorption spectra, which are relevant for organic electronics. Cyclobutene units can also be incorporated into polymer backbones as "mechanophores," which respond to mechanical stress, leading to self-healing or degradable materials. rsc.org
Chemical Biology and Medicinal Chemistry: The cyclobutane (B1203170) motif is found in a number of bioactive natural products and pharmaceutically relevant molecules. smolecule.com The ability to generate complex and diverse scaffolds from this compound intermediates makes this class of compounds highly relevant for drug discovery programs. Their unique three-dimensional structures could lead to the development of novel pharmaceuticals. smolecule.com
| Interdisciplinary Field | Application of Cyclobutene Derivatives | Significance |
| Polymer Chemistry | Monomers for Ring-Opening Metathesis Polymerization (ROMP). 20.210.105ncsu.edu | Synthesis of macromolecular materials with controlled structures and properties. |
| Materials Science | Synthesis of π-conjugated polymers. | Development of materials for organic electronics and electrophotographic photoreceptors. |
| Materials Science | Incorporation as mechanophores in polymers. rsc.org | Creation of smart materials that can respond to mechanical force (e.g., for damage sensing or controlled degradation). rsc.org |
| Medicinal Chemistry | Scaffolds for bioactive compounds. smolecule.com | Access to novel molecular architectures for the development of new therapeutic agents. smolecule.com |
Q & A
Q. What are the established synthetic routes for Cyclobut-2-en-1-ol, and how do their yields and purity compare under varying conditions?
this compound can be synthesized via [2+2] cycloaddition of ketenes with alkenes or ring-closing metathesis of dienols. Key factors affecting yield and purity include reaction temperature, catalyst choice (e.g., Grubbs catalysts for metathesis), and solvent polarity. For reproducibility, document detailed protocols, including catalyst activation steps and purification methods (e.g., column chromatography with silica gel). Compare yields using HPLC or GC-MS analysis, ensuring purity >95% for downstream applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR : Focus on NMR signals for the cyclobutane ring protons (δ 4.5–5.5 ppm, split due to ring strain) and the hydroxyl proton (δ 1.5–2.5 ppm, broad). NMR should confirm the cyclobutane carbons (δ 90–110 ppm).
- IR : The hydroxyl stretch (3200–3600 cm) and C=C stretch (1650–1680 cm) are critical.
- GC-MS : Reference NIST spectral databases to confirm molecular ion peaks (m/z 84 for the parent ion) and fragmentation patterns .
Q. How should researchers design experiments to assess the stability of this compound under different storage conditions?
Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light conditions. Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to predict shelf life, and identify degradation products via LC-MS. Report storage recommendations in the "Experimental" section with exact conditions .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the reactivity and stability of this compound in different environments?
Density Functional Theory (DFT) calculations can model the compound’s ring strain (≈25 kcal/mol), electron distribution, and reaction pathways. Use software like Gaussian or ORCA to simulate:
- Thermodynamic stability : Calculate Gibbs free energy changes for ring-opening reactions.
- Solvent effects : Apply the COSMO model to predict solubility and reactivity in polar vs. nonpolar solvents. Validate computational results with experimental kinetic data (e.g., rate constants for acid-catalyzed ring opening) .
Q. What strategies are recommended for resolving contradictions in reported thermodynamic data for this compound across studies?
- Systematic review : Compile literature data on enthalpy of formation and ring-strain energy. Use meta-analysis to identify outliers and assess methodological variability (e.g., calorimetry vs. computational estimates).
- Experimental replication : Reproduce key studies under controlled conditions, ensuring purity >99% and calibrated instrumentation.
- Error analysis : Quantify uncertainties in measurement techniques (e.g., ±2 kcal/mol for DFT vs. ±0.5 kcal/mol for calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
